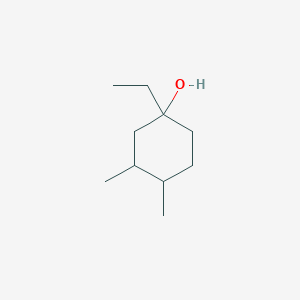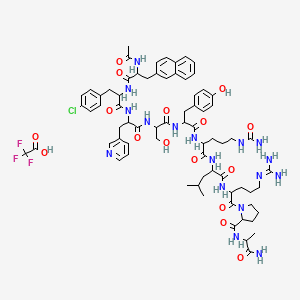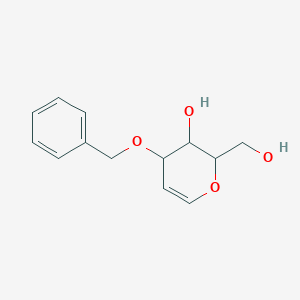
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate is an organic compound with the molecular formula C29H40O2. It is a liquid crystal material, often used in the study of liquid crystal properties due to its unique molecular structure. This compound is characterized by its ability to form mesophases, which are states of matter intermediate between liquid and solid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate typically involves a multi-step process:
Preparation of 4-Pentylphenol: This can be synthesized through the alkylation of phenol with 1-bromopentane in the presence of a base such as potassium carbonate.
Synthesis of 4-(trans-4-pentylcyclohexyl)benzoic acid: This involves the hydrogenation of 4-pentylcyclohexanone followed by a Friedel-Crafts acylation with benzoyl chloride.
Esterification: The final step involves the esterification of 4-pentylphenol with 4-(trans-4-pentylcyclohexyl)benzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate has several scientific research applications:
Chemistry: Used as a model compound in the study of liquid crystal properties and phase transitions.
Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.
Medicine: Explored for its potential use in drug delivery systems due to its liquid crystalline properties.
Industry: Utilized in the development of advanced materials for display technologies, such as liquid crystal displays (LCDs).
Mecanismo De Acción
The mechanism by which 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate exerts its effects is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of external fields (e.g., electric or magnetic fields), which affects its optical properties. This alignment is crucial for its function in display technologies.
Molecular Targets and Pathways
Molecular Targets: The compound interacts with other liquid crystal molecules and substrates in display devices.
Pathways: The alignment and reorientation of the molecules under external fields are key pathways for its action.
Comparación Con Compuestos Similares
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate can be compared with other liquid crystal compounds such as:
4-Cyano-4’-pentylbiphenyl (5CB): Known for its use in early liquid crystal displays.
4-Pentyl-4’-cyanobiphenyl (5CB): Another widely studied liquid crystal with similar applications.
4-Octyl-4’-cyanobiphenyl (8CB): Exhibits different phase transition temperatures and properties.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which provides distinct liquid crystalline properties and phase behavior, making it suitable for specialized applications in advanced display technologies.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
(4-pentylphenyl) 4-(4-pentylcyclohexyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O2/c1-3-5-7-9-23-11-15-25(16-12-23)26-17-19-27(20-18-26)29(30)31-28-21-13-24(14-22-28)10-8-6-4-2/h13-14,17-23,25H,3-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPSJDLONAPDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate](/img/structure/B12091902.png)


![1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol](/img/structure/B12091919.png)
![3-(Benzo[b]thiophen-3-yl)propanenitrile](/img/structure/B12091923.png)






![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12091971.png)


